molecular formula C10H11N3O2 B1434472 Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1630907-29-7

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1434472
CAS No.: 1630907-29-7
M. Wt: 205.21 g/mol
InChI Key: JHAUGTADVWANBK-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is known for its unique structure, which includes a pyrrolo[2,3-b]pyridine core, making it an interesting subject for various scientific studies and applications.

Mechanism of Action

“Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a pyrrolopyridine derivative. Pyrrolopyridines are a class of compounds that have been found to exhibit a wide range of biological activities. For instance, some pyrrolopyridine derivatives have shown kinase inhibitory activity .

The compound contains a pyrrole ring, which is a five-membered aromatic ring with a nitrogen atom. This structure is common in many biologically active molecules, including some indole alkaloids, which are known to be pharmacologically active .

Preparation Methods

The synthesis of Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-amino-1-methyl-1H-pyrrole-2-carboxylic acid with methanol in the presence of a catalyst can yield the desired ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-13-8(10(14)15-2)4-6-3-7(11)5-12-9(6)13/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAUGTADVWANBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=CN=C21)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Reactant of Route 6
Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

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